6-Methylflavone

Übersicht

Beschreibung

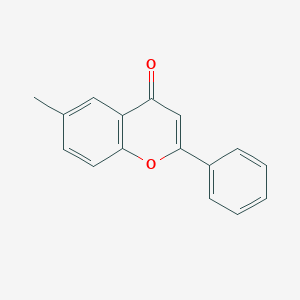

6-Methylflavone is a flavonoid compound with the chemical formula C16H12O2. It is a derivative of flavone, characterized by the presence of a methyl group at the sixth position of the flavone structure. This compound is known for its various biological activities, including its role as an activator of gamma-aminobutyric acid (GABA) receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Methylflavone can be synthesized through the methylation of flavone compounds. One common method involves the reaction of flavone with methylating agents such as iodomethane or iodoethane in the presence of a base like potassium carbonate . The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Methylflavone unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Flavonstruktur einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind typische Reduktionsmittel.

Substitution: Halogenierungsmittel wie Brom oder Chlorierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Flavone, Chinone und Dihydroderivate, abhängig von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Neuroprotection in Ischemia

Research indicates that 2′-methoxy-6-methylflavone (2′MeO6MF), a derivative of 6-methylflavone, exhibits significant neuroprotective properties following focal cerebral ischemia. Studies have shown that it enhances extrasynaptic GABA_A receptor activity, leading to increased tonic inhibitory currents in neuronal tissues. This modulation helps reduce infarct volume and improves functional recovery post-stroke . The compound's ability to dampen inflammatory responses further supports its role in neuroprotection .

Anxiolytic and Sedative Properties

In behavioral studies involving mice, 2′MeO6MF demonstrated anxiolytic effects through its interaction with GABA_A receptors. It potentiated GABA activity at specific receptor subtypes and exhibited sedative effects at higher doses without causing muscle relaxation. These findings position 2′MeO6MF as a valuable tool for studying anxiety disorders and potential treatments .

Biotransformation and Glycosylation

Microbial Transformation

Recent studies have utilized the fungus Isaria fumosorosea to explore the biotransformation of this compound. This process yielded novel glycosylated derivatives, which were characterized using advanced spectroscopic techniques. The introduction of sugar moieties to flavonoids can enhance their bioactivity and stability, opening avenues for developing new therapeutic agents .

Metabolic Syndrome Treatment

Inhibition of Nogo-B Expression

Emerging research suggests that this compound may serve as a potential inhibitor of Nogo-B, a protein implicated in metabolic syndrome related to glycolipid metabolism dysregulation. This property highlights its potential role in addressing metabolic disorders .

Case Studies

Wirkmechanismus

6-Methylflavone exerts its effects primarily through its interaction with GABA receptors. It acts as a positive allosteric modulator of these receptors, enhancing the inhibitory effects of GABA. This modulation leads to various physiological effects, including anxiolytic and sedative properties . The compound binds to specific sites on the GABA receptor complex, facilitating the opening of chloride channels and resulting in hyperpolarization of neurons .

Vergleich Mit ähnlichen Verbindungen

Flavone: The parent compound of 6-Methylflavone, lacking the methyl group at the sixth position.

6-Hydroxyflavone: A hydroxylated derivative with different biological activities.

6-Bromoflavone: A brominated derivative known for its distinct pharmacological properties.

Uniqueness: this compound is unique due to its specific interaction with GABA receptors, which distinguishes it from other flavonoid derivatives. Its ability to act as a positive allosteric modulator of GABA receptors makes it particularly valuable in neuropharmacological research .

Biologische Aktivität

6-Methylflavone is a flavonoid compound that has garnered attention for its diverse biological activities, particularly its interactions with GABA receptors and its potential neuroprotective effects. This article explores the biological activity of this compound, presenting findings from various studies, case analyses, and data tables to illustrate its effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a methyl group at the 6-position of the flavone structure, which contributes to its unique biological properties. The structural formula can be represented as follows:

Modulation of GABA Receptors

One of the most significant aspects of this compound's biological activity is its role as a positive allosteric modulator of GABA(A) receptors. Research indicates that it enhances GABAergic transmission by potentiating the effects of GABA at various receptor subtypes:

- Alpha1beta2gamma2L GABA(A) receptors : this compound has shown a maximum potentiation of GABA responses by approximately 120% .

- Alpha2beta2gamma2L GABA(A) receptors : The compound exhibited even greater efficacy, with a potentiation of about 183% at low concentrations (EC50 values ranging from 6 to 22 µM) .

These findings suggest that this compound may have anxiolytic properties similar to those of benzodiazepines but with a distinct mechanism that does not involve high-affinity benzodiazepine sites.

Neuroprotective Effects

In addition to its effects on GABA receptors, this compound has demonstrated neuroprotective properties in various models:

- Stroke Models : In studies using focal ischemia models, treatment with 2'-methoxy-6-methylflavone (a derivative) significantly reduced infarct volume and improved functional recovery in mice. This effect was mediated through increased tonic inhibitory currents via δ-containing GABA(A) receptors .

- Cytotoxicity Reduction : In renal injury models induced by cisplatin, this compound markedly decreased cytotoxic effects, suggesting potential applications in renal protection .

Biological Activity Overview

The table below summarizes the key biological activities associated with this compound:

Case Studies

- Neuroprotection Following Stroke :

- Cisplatin-Induced Renal Injury :

Eigenschaften

IUPAC Name |

6-methyl-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c1-11-7-8-15-13(9-11)14(17)10-16(18-15)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQJBXPAMJLUSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351008 | |

| Record name | 6-Methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-75-8 | |

| Record name | 6-Methyl-2-phenyl-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-METHYL-2-PHENYL-CHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3JCS9D3KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.